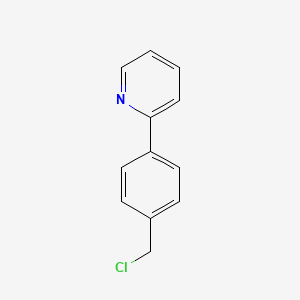
2-(4-(Chloromethyl)phenyl)pyridine
概要
説明
2-(4-(Chloromethyl)phenyl)pyridine is a compound that is structurally related to various pyridine derivatives synthesized for different applications in chemistry and materials science. Although the specific compound is not directly mentioned in the provided papers, the related compounds and their properties can give insights into the potential characteristics and applications of this compound.
Synthesis Analysis
The synthesis of related pyridine derivatives often involves palladium-catalyzed reactions, as seen in the synthesis of cyclopalladated 2-(4-bromophenyl)pyridine complexes . Similarly, the synthesis of 1-(4-chloromethylbenzoyl)-3-(4, 6-di-substituted pyrimidine-2-yl)thioureas involves the reaction of 4-chloromethylbenzoyl isothiocyanate with substituted pyrimidine-2-amines . These methods suggest that the synthesis of this compound could also be achieved through halogenated intermediates and catalytic coupling reactions.
Molecular Structure Analysis
The molecular structure of pyridine derivatives is often characterized using techniques such as X-ray diffraction, NMR, and vibrational spectroscopy. For instance, the crystal structure of 2-phenylazo-5-nitro-6-methyl-pyridine was determined using X-ray diffraction, revealing the planar conformation of the pyridine and phenyl rings . Similarly, the molecular structure of 2,6-bis((phenylseleno)methyl)pyridine was elucidated using single-crystal X-ray crystallography . These studies indicate that this compound would likely exhibit a planar aromatic system, which could be confirmed by similar analytical techniques.
科学的研究の応用
Catalysis and Organic Synthesis
The compound 2-(4-(Chloromethyl)phenyl)pyridine has been utilized in the synthesis of various chemical compounds. For instance, it is involved in the formation of pincer (Se,N,Se) ligands, which are significant in catalysis, particularly in the Heck reaction (Das, Rao, & Singh, 2009). Another application is in the synthesis of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines, indicating its role in developing new organic compounds (Palamarchuk, Matsukevich, Kulakov, Seilkhanov, & Fisyuk, 2019).
Photophysical Properties and Fluorescence
The compound has been studied for its photophysical properties. Research on pyrrolylphenylpyridine systems, which include derivatives of this compound, reveals insights into phototautomerization reactions and fluorescence spectroscopy. This could have implications in developing new materials with specific light-absorbing or emitting properties (Basarić, Thomas, Blažek Bregović, Cindro, & Bohne, 2015).
Medicinal Chemistry and Drug Design
In medicinal chemistry, derivatives of this compound are being explored for potential applications. For example, ruthenium(II)-p-cymene complexes of substituted pyridylimidazo[1,5-a]pyridine, which can be derived from this compound, have been studied for their DNA and protein binding properties and cytotoxicity against cancer cell lines (Khamrang, Kartikeyan, Velusamy, Rajendiran, Dhivya, Perumalsamy, Akbarsha, & Palaniandavar, 2016). This suggests potential applications in developing new anticancer drugs.
Material Science and Polymer Chemistry
The compound is also relevant in material science and polymer chemistry. For instance, the design and preparation of novel fluorescent polyimides containing ortho-linked units and pyridine moieties, derived from this compound, indicate its utility in creating new materials with specific properties like fluorescence and thermal stability (Huang, Wang, Li, Yan, Yeung, Chu, Xu, & Yi, 2012).
Environmental Chemistry
In environmental chemistry, pyridine-based derivatives of this compound have been used as chemosensors for the detection of heavy metals like mercury. This application is critical for environmental monitoring and pollution control (Pan, Zhu, Kong, Yang, Tao, Tian, Lu, & Yang, 2015).
作用機序
Target of Action
It’s known that chloromethyl groups often target nucleophilic sites in biological molecules .
Mode of Action
The compound’s mode of action is likely through nucleophilic substitution reactions at the benzylic position . The chloromethyl group can undergo reactions with nucleophiles, leading to changes in the molecule .
Biochemical Pathways
It’s known that benzylic halides typically react via an sn1 pathway, via the resonance-stabilized carbocation .
Pharmacokinetics
The compound’s molecular weight (20367) suggests it may have suitable properties for absorption and distribution .
Result of Action
The compound’s reactivity suggests it could potentially modify biological molecules, leading to various effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4-(Chloromethyl)phenyl)pyridine. For instance, the compound is stored at 2-8°C, suggesting that temperature can affect its stability . Furthermore, the compound is classified as corrosive, indicating that it may react with its environment .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
2-[4-(chloromethyl)phenyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN/c13-9-10-4-6-11(7-5-10)12-3-1-2-8-14-12/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICISSZBYTVZMRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(C=C2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10621265 | |
| Record name | 2-[4-(Chloromethyl)phenyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
147936-70-7 | |
| Record name | 2-[4-(Chloromethyl)phenyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

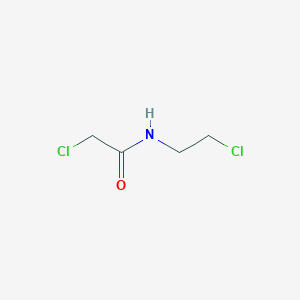
![3-(4-Chlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B3032279.png)

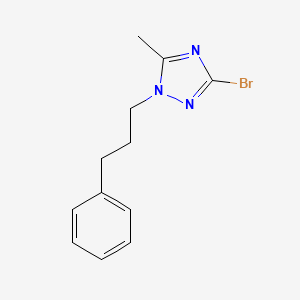
![2-Cbz-6,9-dioxooctahydropyrazino[1,2-A]pyrazine](/img/structure/B3032283.png)
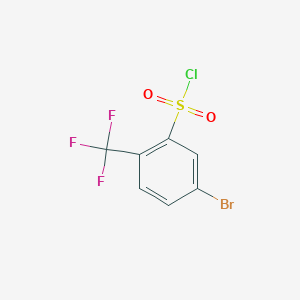
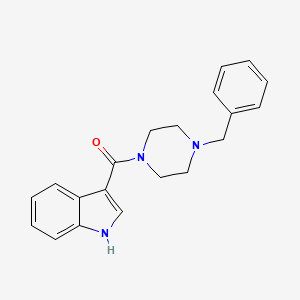
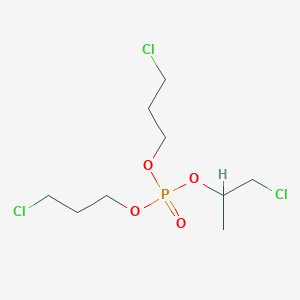

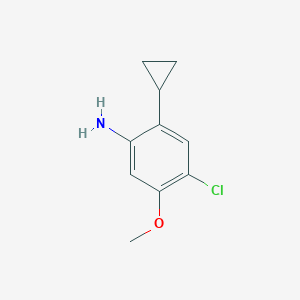
![[4-(Cyclobutylmethyl)oxan-4-yl]methanamine](/img/structure/B3032293.png)
![4-[3-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid](/img/structure/B3032294.png)
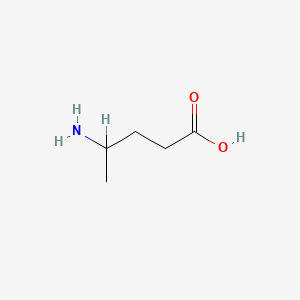
![4-(4-Chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B3032301.png)